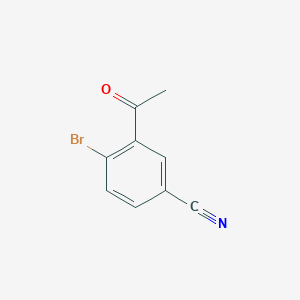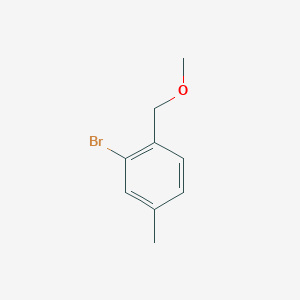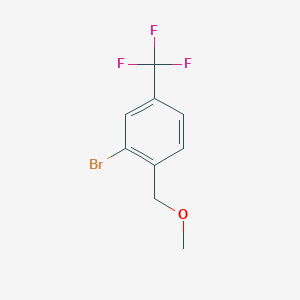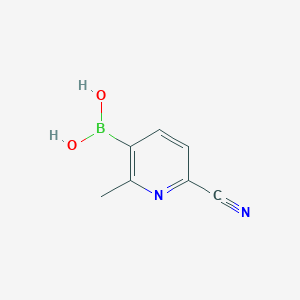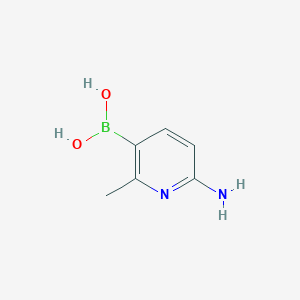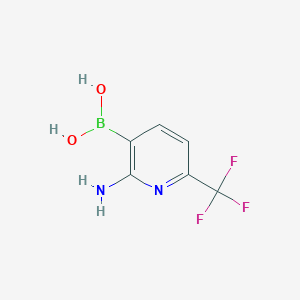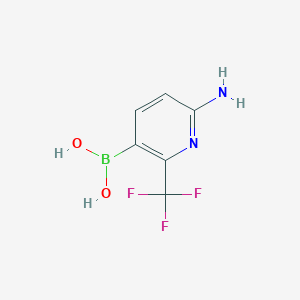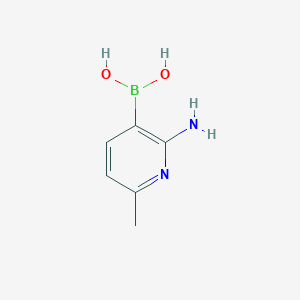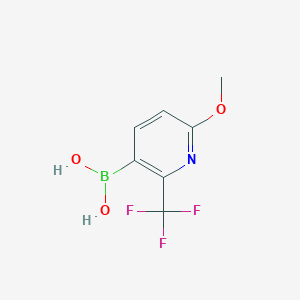
6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid (6-MTPBA) is a boronic acid derivative that is widely used in organic synthesis and scientific research due to its unique properties. It is a versatile reagent that can be used as a catalyst, ligand, or scavenger in a variety of reactions. 6-MTPBA has been found to be particularly useful in the synthesis of heterocyclic compounds, such as pyridines, pyrimidines, and thiophenes. In addition, it has been used for the synthesis of a variety of pharmaceuticals and other biologically active compounds.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid involves the conversion of 6-Methoxy-2-(trifluoromethyl)pyridine to the corresponding boronic acid derivative through a series of reactions.
Starting Materials
6-Methoxy-2-(trifluoromethyl)pyridine, Boronic acid, Sodium hydroxide, Hydrochloric acid, Sodium borohydride, Hydrogen peroxide, Acetic acid, Methanol, Wate
Reaction
Step 1: 6-Methoxy-2-(trifluoromethyl)pyridine is reacted with boronic acid in the presence of sodium hydroxide to form the corresponding boronic ester., Step 2: The boronic ester is then hydrolyzed using hydrochloric acid to form the boronic acid., Step 3: The boronic acid is reduced using sodium borohydride to form the corresponding alcohol., Step 4: The alcohol is oxidized using hydrogen peroxide in the presence of acetic acid to form the corresponding aldehyde., Step 5: The aldehyde is then reacted with boronic acid in the presence of sodium hydroxide to form the final product, 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid.
Scientific Research Applications
6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of heterocyclic compounds, such as pyridines, pyrimidines, and thiophenes. In addition, it has been used to synthesize a variety of pharmaceuticals and other biologically active compounds. Furthermore, it has been used as a scavenger in the purification of proteins and as a ligand in the synthesis of asymmetric catalysts.
Mechanism Of Action
The mechanism of action of 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid is not fully understood. However, it is believed to involve the formation of a trifluoromethylated pyridine-3-boronic acid intermediate, which can then react with a variety of substrates. This intermediate can then be converted to the desired product by a variety of methods, such as hydrolysis or oxidation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid are not well understood. However, it has been shown to be non-toxic when administered in small amounts in laboratory animals. In addition, it has been found to be non-mutagenic in a variety of in vitro tests.
Advantages And Limitations For Lab Experiments
The use of 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid in laboratory experiments provides a number of advantages. It is relatively inexpensive and can be easily synthesized in the laboratory. In addition, it is highly reactive, which allows for the rapid synthesis of a variety of heterocyclic compounds. However, it is important to note that 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid is a strong acid and should be handled with caution.
Future Directions
Given its versatility and potential applications, there are a number of potential future directions for 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid. These include its use in the synthesis of a variety of pharmaceuticals and other biologically active compounds, as well as its use in the synthesis of asymmetric catalysts. In addition, further research could be conducted to better understand its mechanism of action and to explore its potential applications in biochemistry and physiology. Finally, further research could be conducted to explore its potential uses in the purification of proteins and other biomolecules.
properties
IUPAC Name |
[6-methoxy-2-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO3/c1-15-5-3-2-4(8(13)14)6(12-5)7(9,10)11/h2-3,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNHLKAGWMOLGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

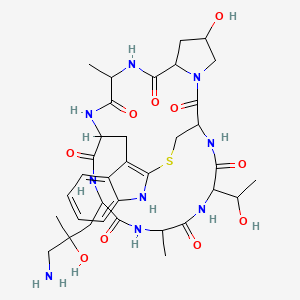
![1-[(4-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6354811.png)
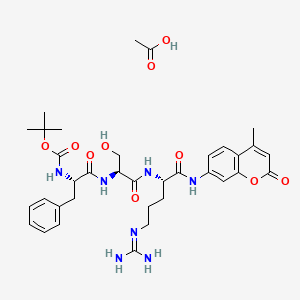
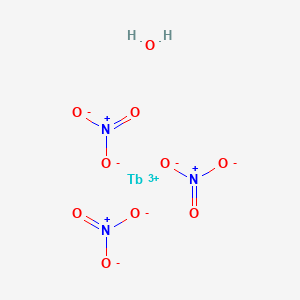
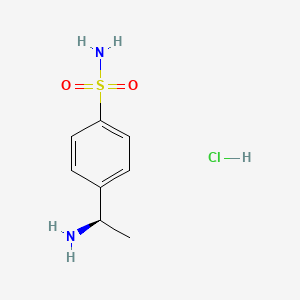
![Ethyl 2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B6354848.png)
